molecular formula C19H36O3 B018448 Methyl 12-oxooctadecanoate CAS No. 2380-27-0

Methyl 12-oxooctadecanoate

Cat. No. B018448
CAS RN: 2380-27-0
M. Wt: 312.5 g/mol
InChI Key: XVSPEBNRFAFNAV-UHFFFAOYSA-N
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Description

Methyl 12-oxooctadecanoate is a long chain keto fatty acid . It has a linear formula of CH3(CH2)5CO (CH2)10CO2CH3 . The CAS Number is 2380-27-0 . It has a molecular weight of 312.49 .


Synthesis Analysis

Methyl 12-oxooctadecanoate has been used in the preparation of methyl hexahydro-3-hexyl-6-thioxo-1,2,4,5-tetrazine-3-undecanoate, a hexahydrothioxotetrazine fatty derivative, via reaction with thiocarbohydrazide .


Molecular Structure Analysis

The SMILES string of Methyl 12-oxooctadecanoate is CCCCCCC(=O)CCCCCCCCCCC(=O)OC . The InChI is 1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h3-17H2,1-2H3 .


Chemical Reactions Analysis

Methyl 12-oxooctadecanoate has been involved in reactions with hydrazoic acid . It was also used in the synthesis of a hexahydrothioxotetrazine fatty derivative .


Physical And Chemical Properties Analysis

Methyl 12-oxooctadecanoate is a solid substance . It has a boiling point of 178-180 °C/0.8 mmHg (lit.) and a melting point of 46-48 °C (lit.) .

Scientific Research Applications

Biochemistry: Synthesis of Tetrazine Derivatives

Methyl 12-oxooctadecanoate: is utilized in biochemistry for synthesizing novel compounds. A notable application is the preparation of methyl hexahydro-3-hexyl-6-thioxo-1,2,4,5-tetrazine-3-undecanoate , a hexahydrothioxotetrazine fatty derivative. This reaction involves thiocarbohydrazide and is significant for creating substances with potential biological activities .

Medicine: Potential Therapeutic Uses

In the medical field, Methyl 12-oxooctadecanoate has been identified in the pulp of Livistona decipiens and exhibits anti-hyperlipidemic and anti-ulcer activities. This suggests its potential as a therapeutic agent for treating related health conditions .

Environmental Science: Eco-Friendly Applications

While specific environmental applications of Methyl 12-oxooctadecanoate are not extensively documented, its role as a long-chain keto fatty acid suggests potential uses in developing eco-friendly materials or chemicals that minimize environmental impact. Further research could explore its biodegradability and utility in green chemistry initiatives .

Materials Science: Building Blocks for Synthesis

Methyl 12-oxooctadecanoate: serves as an organic building block in materials science. Its long-chain keto fatty acid structure makes it suitable for synthesizing complex molecules, which can be used to create new materials with desired properties for industrial applications .

Food Technology: Analysis and Quality Control

Though direct applications of Methyl 12-oxooctadecanoate in food technology are not well-documented, similar fatty acid methyl esters are often analyzed for quality control in food products. They can serve as markers for detecting adulteration or determining the nutritional content of food items .

Industrial Applications: Chemical Manufacturing

In industrial settings, Methyl 12-oxooctadecanoate can be a valuable intermediate in chemical manufacturing processes. Its reactions and derivatives may contribute to producing a variety of commercial products, ranging from lubricants to surfactants, emphasizing its versatility in industrial chemistry .

Safety and Hazards

Methyl 12-oxooctadecanoate is classified as a combustible solid . It does not have a flash point . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this substance .

Mechanism of Action

Target of Action

Methyl 12-oxooctadecanoate is a long-chain keto fatty acid

Mode of Action

It is known to react with hydrazoic acid

Result of Action

Methyl 12-oxooctadecanoate has been reported to have anti-hyperlipidemic and anti-ulcer activities . This suggests that the compound may have effects at the molecular and cellular levels that contribute to these activities.

properties

IUPAC Name

methyl 12-oxooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSPEBNRFAFNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178492
Record name Octadecanoic acid, 12-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 12-oxooctadecanoate

CAS RN

2380-27-0
Record name Octadecanoic acid, 12-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 12-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.52 g Aliquat 100 (tetrabutyl ammonium bromide, TBAB) and 8.3 mg Pd(OAc)2 were placed in a 5 mL vial with crimp cap. This mixture was heated to 120° C. under vacuum for 2.5 hours. The vial was put under N2-atmosphere and 312 mg (1 mmol) methyl ricinoleate was added. This mixture was heated to 120° C. for 94 hours. The product was extracted from the TBAB with heptane. After concentration 172 mg was obtained. The reaction products were analyzed by GC (FIG. 11): 8 area % methyl ricinoleic acid methyl ester, 15 area % at 2.54′, 21 area % at 11.8′, 20 area % at 12.77′ and 33 area % at 13.69′. No 12-oxostearate methyl ester was formed.
Quantity
312 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
catalyst
Reaction Step Three
Quantity
8.3 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the reactivity of Methyl 12-oxooctadecanoate with hydrazoic acid?

A1: Research indicates that Methyl 12-oxooctadecanoate reacts with hydrazoic acid (HN3) to yield an isomeric mixture of amide derivatives rather than the intended acyclic tetrazoles []. This reaction, even when conducted for extended periods (four days) or in the presence of sodium azide and catalytic amounts of H2SO4, consistently produced amide derivatives [].

Q2: Are there any alternative reaction pathways for Methyl 12-oxooctadecanoate with hydrazoic acid that have been explored?

A2: Yes, attempts to steer the reaction towards tetrazole formation by introducing large amounts of methanol were unsuccessful, still resulting in the formation of amide derivatives []. This suggests a strong tendency of Methyl 12-oxooctadecanoate to undergo amide formation under these reaction conditions.

Q3: Have any derivatives of Methyl 12-oxooctadecanoate been synthesized and characterized?

A3: Yes, researchers have successfully synthesized thiazolidinones [] and dithiolanes [] as derivatives of keto fatty acids, which includes Methyl 12-oxooctadecanoate. These derivatives have been further characterized using mass spectrometry [, ]. This highlights the potential for derivatizing Methyl 12-oxooctadecanoate to explore its chemical properties and potential applications.

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